2-[1-(Azidomethyl)cyclopropyl]acetonitrile
Overview
Description
2-[1-(Azidomethyl)cyclopropyl]acetonitrile is a useful research compound. Its molecular formula is C6H8N4 and its molecular weight is 136.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Bioactive Compound Synthesis : Phomopsis sp., an endophytic fungus, produces bioactive compounds, including cytochalasins J and H, and mycotoxins, which have been isolated using acetonitrile fractions. These compounds exhibit potent inhibition of reactive oxygen species (ROS) produced by stimulated human neutrophils, acting as potential anti-inflammatory agents (Chapla et al., 2014).
Cyclopropylation Reactions : Diazo acetonitrile, valuable in organic synthesis, can be safely generated and applied in iron-catalyzed cyclopropanation and cyclopropenation reactions, leading to the synthesis of cyclopropyl nitriles (Hock et al., 2017).
Cycloaddition Processes : The photoinduced electron transfer in acetonitrile facilitates the [3+2] cycloaddition of cyclopropyl cation radical with nucleophilic alkene, producing cyclopentanes (Tomioka et al., 1989).
Catalysis in Organic Reactions : Cyclopropenium ions, such as 1-Chloro-2,3-diphenylcyclopropenium, have been used as efficient organocatalysts in Beckmann rearrangement of various ketoximes to amides/lactams (Srivastava et al., 2010).
Ring-Opening Polymerization : The surprising difference in the cationic ring-opening polymerization rate of 2-cyclopropyl-2-oxazoline versus other oxazolines has been studied, revealing that electrostatic effects dictate the observed reactivity (Goossens et al., 2013).
Applications in Organic Synthesis
Synthesis of Heterocyclic Compounds : Novel polyfunctionalized 1a,1b,2,5-tetrahydro-1H-5a-aza-cyclopropa[a]indenes have been synthesized via cyclodimerization reactions in acetonitrile, using triethylamine (Han et al., 2014).
Electrochemical Synthesis : Electrochemically initiated hydrocyanomethylation has been employed for C,N double bond structures, illustrating the versatility of acetonitrile-based reactions in organic synthesis (Windeck et al., 2006).
Ring Expansion Reactions : The formation of azepine derivatives through ring expansion reactions using 2-amino-1-azetines in acetonitrile highlights the scope of cyclopropyl compounds in synthesizing complex cyclic structures (Stierli et al., 1983).
Oxidation Processes : The electro-oxidation of alicyclic bromides in acetonitrile results in the formation of N-cycloalkylacetamide and cycloalkene, demonstrating the utility of acetonitrile in oxidation reactions (Becker & Zemach, 1979).
Properties
IUPAC Name |
2-[1-(azidomethyl)cyclopropyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4/c7-4-3-6(1-2-6)5-9-10-8/h1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFPBUNDUKVJKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC#N)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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